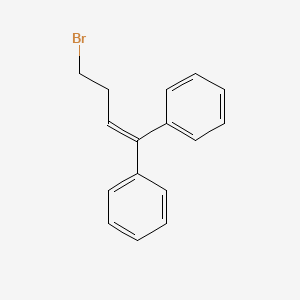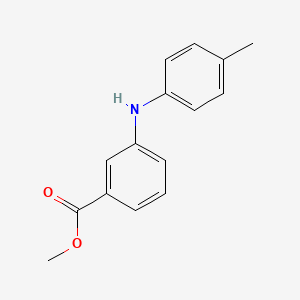
1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone is a complex organic compound known for its unique structural properties. It consists of a benzofuran ring fused with a naphthalene moiety, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxynaphthalene-1-carbaldehyde with benzofuran-3-yl acetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxynaphthalen-1-yl)ethan-1-one
- 1-(1-Hydroxynaphthalen-2-yl)ethan-1-one
- 1-(6-Hydroxynaphthalen-2-yl)ethan-1-one
Uniqueness
1-(2-(4-Hydroxynaphthalen-1-yl)benzofuran-3-yl)ethanone is unique due to its fused benzofuran and naphthalene structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
61639-35-8 |
|---|---|
Fórmula molecular |
C20H14O3 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
1-[2-(4-hydroxynaphthalen-1-yl)-1-benzofuran-3-yl]ethanone |
InChI |
InChI=1S/C20H14O3/c1-12(21)19-16-8-4-5-9-18(16)23-20(19)15-10-11-17(22)14-7-3-2-6-13(14)15/h2-11,22H,1H3 |
Clave InChI |
VHGNXOKRNMMUKU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2-Chlorophenyl)methyl]hydroxylamine](/img/structure/B8694008.png)




![1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium](/img/structure/B8694048.png)
![3-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline](/img/structure/B8694053.png)


